trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Overview
Description
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring and a dimethylphenyl group
Scientific Research Applications
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : It serves as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: : Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: : It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the following steps:
Amination Reaction: : The starting material, cyclobutan-1-ol, undergoes an amination reaction with 3,5-dimethylphenylamine under specific conditions, such as elevated temperature and the presence of a catalyst.
Purification: : The resulting product is purified through techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amination reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the cyclobutanol ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Amines, alcohols.
Substitution: : Derivatives of cyclobutanol.
Mechanism of Action
The mechanism by which trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: can be compared to other similar compounds, such as:
trans-2-(4-Methylphenyl)aminocyclobutan-1-ol
trans-2-(2,6-Dimethylphenyl)aminocyclobutan-1-ol
trans-2-(3,4-Dimethylphenyl)aminocyclobutan-1-ol
These compounds share structural similarities but differ in the position and number of methyl groups on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(1R,2R)-2-(3,5-dimethylanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKZMSGKOVLCQ-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCC2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N[C@@H]2CC[C@H]2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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